4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene
Overview
Description
4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene is an aromatic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of a bromine atom, a fluoroethoxy group, and a methyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene typically involves the reaction of 4-bromo-2-methylphenol with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.
Reduction Reactions: The fluoroethoxy group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of substituted derivatives.
Oxidation: Formation of 4-bromo-2-(2-fluoroethoxy)benzoic acid.
Reduction: Formation of 4-bromo-2-(2-hydroxyethoxy)-1-methylbenzene.
Scientific Research Applications
4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-fluoroethoxy)pyrimidine
- 4-Bromo-2-(4-chlorophenyl)-1-((2-fluoroethoxy)-methyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile
Uniqueness
4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both bromine and fluoroethoxy groups makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
4-bromo-2-(2-fluoroethoxy)-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-7-2-3-8(10)6-9(7)12-5-4-11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTSMUBQCTVKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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